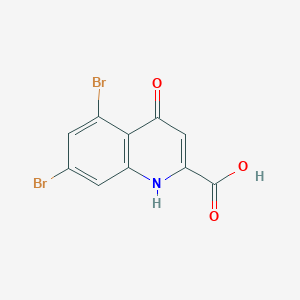

5,7-Dibromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5,7-Dibromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a quinoline derivative known for its significant biological and chemical properties. Quinoline derivatives are widely studied due to their diverse applications in medicinal chemistry, including antimicrobial, antiviral, and anticancer activities . This compound, in particular, has garnered attention for its potential use in various scientific research fields.

Preparation Methods

The synthesis of 5,7-Dibromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid typically involves the bromination of quinoline derivatives. One method includes the bromination of 4-oxo-1,4-dihydroquinoline-2-carboxylic acid using bromine in glacial acetic acid . The reaction conditions involve vigorous stirring and controlled temperature to ensure the selective bromination at the 5 and 7 positions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

5,7-Dibromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction, altering its electronic properties and reactivity.

Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed to yield the carboxylic acid.

Common reagents used in these reactions include bromine, acetic acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5,7-Dibromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.

Radiopharmaceuticals: The compound has been explored as a possible SPECT tracer for NMDA receptor studies.

Chemical Biology: It is used in the synthesis of various bioactive molecules and as a building block in drug discovery.

Mechanism of Action

The mechanism of action of 5,7-Dibromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV . The bromine atoms enhance its binding affinity and specificity towards these targets, leading to effective inhibition of bacterial growth.

Comparison with Similar Compounds

Similar compounds to 5,7-Dibromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid include other quinoline derivatives such as:

4-Hydroxy-2-quinolones: Known for their antimicrobial and anticancer properties.

Ciprofloxacin: A well-known quinolone antibiotic with a similar mechanism of action.

What sets this compound apart is its unique bromination pattern, which enhances its biological activity and specificity towards certain molecular targets.

Biological Activity

5,7-Dibromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (DBQCA) is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and receptor binding activities, supported by case studies and detailed research findings.

Chemical Structure and Properties

DBQCA has the molecular formula C10H5Br2NO3 and a molar mass of approximately 346.96 g/mol. Its structure features two bromine atoms, a carbonyl group, and a carboxylic acid functionality, which contribute to its biological reactivity and potential therapeutic applications .

Antimicrobial Activity

Research has shown that DBQCA exhibits notable antimicrobial properties. A study assessed its activity against various strains of Mycobacterium tuberculosis (M. tb), revealing a minimum inhibitory concentration (MIC) of 9.97 mM against multidrug-resistant (MDR) strains. This activity is comparable to first-line anti-TB drugs like ethambutol, indicating its potential as an alternative treatment for drug-resistant tuberculosis .

Table 1: Antimicrobial Activity of DBQCA

| Compound | MIC (mM) | Target Organism |

|---|---|---|

| DBQCA | 9.97 | M. tb (MDR Strains) |

| Ethambutol | 4.89 | M. tb (Standard Strain) |

Anticancer Activity

DBQCA has also been investigated for its anticancer properties. In vitro studies using the MCF-7 breast cancer cell line demonstrated significant cytotoxic effects. The compound's mechanism appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Case Study: MCF-7 Cell Line Assay

In an MTT assay comparing DBQCA with doxorubicin (Dox), DBQCA showed promising results in reducing cell viability at lower concentrations than Dox, suggesting enhanced potency against breast cancer cells.

Receptor Binding Studies

DBQCA's interaction with biological targets has been explored through receptor binding studies. Notably, it has been identified as a potential ligand for the NMDA receptor, which plays a critical role in synaptic plasticity and memory function. The synthesis of [Br-77] DBQCA as a SPECT tracer for NMDA receptor studies highlights its utility in neurological research .

Table 2: Receptor Binding Affinity of DBQCA

| Receptor Type | Binding Affinity | Reference Compound |

|---|---|---|

| NMDA Receptor | High | [Br-77] DBQCA |

| CB(2) Cannabinoid Receptor | Moderate | Various Derivatives |

Properties

Molecular Formula |

C10H5Br2NO3 |

|---|---|

Molecular Weight |

346.96 g/mol |

IUPAC Name |

5,7-dibromo-4-oxo-1H-quinoline-2-carboxylic acid |

InChI |

InChI=1S/C10H5Br2NO3/c11-4-1-5(12)9-6(2-4)13-7(10(15)16)3-8(9)14/h1-3H,(H,13,14)(H,15,16) |

InChI Key |

QQKJUYOEHGDJPN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=CC2=O)C(=O)O)Br)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.